molecular formula C13H19NO3 B8335371 4Methoxy-3-pentylaminobenzoic acid

4Methoxy-3-pentylaminobenzoic acid

Cat. No.: B8335371
M. Wt: 237.29 g/mol
InChI Key: ZYPLTJUZBKKHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-pentylaminobenzoic acid is a benzoic acid derivative characterized by a methoxy group (-OCH₃) at the 4-position and a pentylamino group (-NH-C₅H₁₁) at the 3-position of the aromatic ring.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

4-methoxy-3-(pentylamino)benzoic acid

InChI

InChI=1S/C13H19NO3/c1-3-4-5-8-14-11-9-10(13(15)16)6-7-12(11)17-2/h6-7,9,14H,3-5,8H2,1-2H3,(H,15,16)

InChI Key

ZYPLTJUZBKKHOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C(C=CC(=C1)C(=O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: The pentylamino group in the target compound likely increases lipophilicity compared to 4-hydroxybenzoic acid (-OH) or 4-benzyloxy-3-methoxybenzoic acid (-OCH₂C₆H₅) .
  • Acidity : 4-Hydroxybenzoic acid (pKa ~4.5) is more acidic than methoxy-substituted analogs due to the electron-withdrawing hydroxy group .

Research Findings:

  • Synthetic Complexity : The triazine derivative () requires multi-step synthesis (e.g., coupling reactions at 45°C), whereas simpler analogs like 4-hydroxybenzoic acid are commercially available .
  • Applications : Benzyloxy and triazine derivatives are often explored for pharmaceutical or polymer applications due to their stability and functional groups . In contrast, 4-hydroxybenzoic acid is widely used as a preservative or intermediate .

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